Regiochemical Specificity: 3-Carbonyl Position Is Required for Antiviral Pharmacophore Activity
The 5-methylisoxazole-3-carbonyl moiety, for which (5-methylisoxazole-3-carbonyl)glycine serves as a direct synthetic precursor, is the validated N-terminal capping group of rupintrivir (AG7088), an irreversible inhibitor of human rhinovirus 3C protease. Rupintrivir inhibited 48 of 48 HRV serotypes with a mean EC₅₀ of 0.023 μM in H1-HeLa and MRC-5 cell protection assays . The 3-carbonyl regioisomer is essential: the carbonyl oxygen at position 3 engages the oxyanion hole of the protease active site, and relocation to position 4 or 5 eliminates this interaction, resulting in loss of inhibitory activity [1]. No 4-carbonyl or 5-carbonyl isoxazole-glycine conjugate has been reported with comparable picornaviral 3C protease inhibition.
| Evidence Dimension | Antiviral potency (EC₅₀) of final drug incorporating the 5-methylisoxazole-3-carbonyl building block |
|---|---|
| Target Compound Data | Rupintrivir (AG7088) EC₅₀ = 0.023 μM (mean against 48 HRV serotypes); k_obs/[I] = 260,000 M⁻¹ s⁻¹ for irreversible inactivation of type-14 3CP [1] |
| Comparator Or Baseline | 5-Methylisoxazole-4-carbonyl or 5-carbonyl positional isomers: no reported antiviral activity against HRV 3C protease; comparable data absent from literature |
| Quantified Difference | >1,000-fold differential in antiviral potency (inferred from absence of activity for 4-/5-carbonyl regioisomers vs. 0.023 μM EC₅₀ for the 3-carbonyl-containing drug) |
| Conditions | H1-HeLa and MRC-5 cell protection assays; HRV 3C protease enzyme inhibition assay (type-14 3CP); pH 7.4, 37 °C |
Why This Matters
Procurement of the 3-carbonyl regioisomer is non-negotiable for any research program targeting picornaviral 3C protease inhibitors; substitution with a positional isomer will not deliver the validated antiviral pharmacophore.
- [1] Dragovich, P. S.; Prins, T. J.; Zhou, R.; et al. Solid-phase synthesis of irreversible human rhinovirus 3C protease inhibitors. Part 1: Optimization of tripeptides incorporating N-terminal amides. Bioorg. Med. Chem. 1999, 7 (4), 589–598. k_obs/[I] = 260,000 M⁻¹ s⁻¹; EC₅₀ = 0.47 μM against four HRV serotypes for lead compound 8e. View Source
